8-(Azepan-1-ylsulfonyl)quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-(azepan-1-ylsulfonyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-20(19,17-11-3-1-2-4-12-17)14-9-5-7-13-8-6-10-16-15(13)14/h5-10H,1-4,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGFFIUSWRBOCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 8-(Azepan-1-ylsulfonyl)quinoline
A retrosynthetic analysis provides a logical framework for planning the synthesis of this compound. The primary disconnection breaks the sulfonamide bond (S-N bond), a robust and common linkage in medicinal chemistry. This bond is typically formed by reacting a sulfonyl chloride with an amine. This leads to two key precursors: quinoline-8-sulfonyl chloride and azepane .
Further deconstruction of quinoline-8-sulfonyl chloride via a functional group interconversion (FGI) points to quinoline-8-sulfonic acid . This intermediate is accessible through the direct sulfonation of the quinoline (B57606) ring. The quinoline core itself can be disconnected through various classical strategies. For instance, employing the logic of the Skraup synthesis, the quinoline ring can be retrosynthetically cleaved into aniline (B41778) and a three-carbon electrophilic synthon like acrolein, which is derived from glycerol (B35011) . This systematic deconstruction outlines a plausible forward synthesis starting from simple, readily available materials.
Development and Optimization of Synthetic Pathways to the Quinoline Core
The quinoline framework is a privileged scaffold in numerous biologically active compounds. rsc.orgacs.org Its synthesis has been a subject of extensive research, leading to a variety of named reactions and modern catalytic methods.
Classical and Contemporary Quinoline Synthesis Approaches
Several classical methods for quinoline synthesis, many developed in the late 19th and early 20th centuries, remain widely used due to their reliability. iipseries.orgjptcp.com These methods typically involve the condensation of anilines with carbonyl-containing compounds followed by cyclization. scribd.com
| Synthesis Method | Reactants | Key Conditions | Primary Product Type |
| Skraup Synthesis | Aniline, glycerol, oxidizing agent (e.g., nitrobenzene) | Strong acid (H₂SO₄), heat | Unsubstituted or substituted quinolines iipseries.orgjptcp.com |
| Friedländer Synthesis | o-Aminoaryl aldehyde or ketone, compound with α-methylene group | Acid or base catalysis, heat | Substituted quinolines iipseries.orgmdpi.com |
| Combes Synthesis | Aniline, β-diketone | Acid catalysis (H₂SO₄ or PPA) | 2,4-Disubstituted quinolines iipseries.orgscribd.com |
| Gould-Jacobs Reaction | Aniline, diethyl ethoxymethylenemalonate | Heat, cyclization | 4-Hydroxyquinolines rsc.orgiipseries.org |
| Conrad-Limpach Synthesis | Aniline, β-ketoester | Heat, cyclization | 4-Hydroxyquinolines (at high temp) or 2-Hydroxyquinolines (at lower temp) iipseries.orgjptcp.com |
Skraup Synthesis: This method involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org The sulfuric acid dehydrates the glycerol to form acrolein in situ. Aniline undergoes a Michael addition with the acrolein, followed by acid-catalyzed cyclization and subsequent oxidation to yield the quinoline ring. iipseries.org
Friedländer Synthesis: This is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an active methylene (B1212753) group (e.g., a ketone or ester). iipseries.orgmdpi.com The reaction is typically catalyzed by an acid or a base and proceeds via an aldol-type condensation followed by cyclodehydration. iipseries.org
Combes Synthesis: In this approach, an aniline is reacted with a β-diketone under acidic conditions. iipseries.org The initial step is the formation of a Schiff base (enamine), which then undergoes acid-catalyzed intramolecular cyclization and dehydration to form a 2,4-disubstituted quinoline. scribd.com
Gould-Jacobs Reaction: This pathway starts with an aniline and diethyl ethoxymethylenemalonate. The reaction proceeds through nucleophilic substitution, followed by a thermal cyclization and subsequent tautomerization to yield 4-hydroxyquinoline (B1666331) derivatives, which are valuable intermediates. rsc.orgiipseries.org
Conrad-Limpach Synthesis: This reaction involves the condensation of anilines with β-ketoesters. jptcp.com The reaction conditions can be tuned to selectively produce either 4-hydroxyquinolines (via thermal cyclization at higher temperatures) or 2-hydroxyquinolines (via base-catalyzed cyclization at lower temperatures). scribd.com
Contemporary approaches often utilize transition-metal catalysts (e.g., copper, cobalt, ruthenium) to achieve higher efficiency, milder reaction conditions, and broader functional group tolerance through mechanisms like C-H bond activation and oxidative annulation. mdpi.comorganic-chemistry.org
Strategic Functionalization at the C-8 Position of the Quinoline Ring
Directing functionalization to the C-8 position of the quinoline ring is challenging due to the electronic properties of the heterocycle, which favor substitution at other positions. Modern synthetic chemistry has overcome this by employing directing groups. A highly effective strategy involves the use of quinoline N-oxide . acs.orgacs.org
The N-oxide group acts as a traceless directing group, coordinating to a transition metal catalyst and positioning it in close proximity to the C-8 C-H bond. researchgate.net This enables regioselective C-H activation and subsequent functionalization.
Key C-8 Functionalization Strategies:
Palladium-Catalyzed Arylation: A notable method uses a palladium catalyst to achieve C-8 arylation of quinoline N-oxides with iodoarenes. acs.org This reaction demonstrates high selectivity for the C-8 position, which is unusual for palladium, as it typically favors C-2 functionalization. acs.org
Rhodium-Catalyzed Reactions: Rhodium catalysts have been successfully used for the C-8 alkylation and allylation of quinoline N-oxides using olefins or vinylcyclopropanes as the coupling partners. researchgate.netrsc.org
Cobalt-Catalyzed Amidation: Cobalt-catalyzed systems can facilitate the C-8 amidation of quinoline N-oxides, expanding the range of functional groups that can be introduced at this position. rsc.org
After the desired functional group is installed at the C-8 position, the N-oxide directing group can be easily removed through reduction to regenerate the quinoline aromatic system.
Introduction of the Azepane-1-ylsulfonyl Moiety
The final stage of the synthesis involves creating the sulfonamide linkage between the quinoline core and the azepane ring. This is typically a two-step process involving the sulfonylation of the quinoline ring followed by reaction with azepane.
Sulfonylation Reactions and Their Mechanistic Aspects
The key intermediate for this step is quinoline-8-sulfonyl chloride . A classical method to synthesize this compound involves the direct sulfonation of quinoline. google.com
Sulfonation: Quinoline is treated with oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) at elevated temperatures (around 120-180 °C). Electrophilic aromatic substitution occurs, with the sulfonyl group (-SO₃H) adding preferentially at the C-8 position to yield quinoline-8-sulfonic acid . google.com
Chlorination: The resulting sulfonic acid is then converted to the more reactive sulfonyl chloride. This is achieved by treating it with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
The subsequent reaction to form the sulfonamide is a nucleophilic substitution at the sulfur atom. The nitrogen atom of the azepane ring acts as a nucleophile, attacking the electrophilic sulfur atom of the quinoline-8-sulfonyl chloride. The chloride ion is displaced as a leaving group, resulting in the formation of the stable C-S-N sulfonamide bond of This compound . Research has documented the reaction of quinoline-8-sulfonyl chloride with various nucleophiles like hydrazine (B178648) and phenylhydrazine. researchgate.net
Formation of the Azepane Ring and Its Attachment
Azepane , also known as hexamethyleneimine, is a seven-membered, non-aromatic heterocyclic amine. wikipedia.orgwikipedia.org It is a cyclic secondary amine and is commercially available, often produced industrially by the partial hydrogenolysis of hexamethylene diamine. wikipedia.org For the synthesis of the target molecule, azepane is typically used as a readily available starting material.
The "attachment" of the azepane ring is achieved through the sulfonamide bond formation described previously (Section 2.3.1). The secondary amine of the pre-formed azepane ring provides the nucleophilic nitrogen required to react with the electrophilic quinoline-8-sulfonyl chloride intermediate. This reaction is generally robust and high-yielding, securely linking the two major fragments of the final compound.
Green Chemistry Principles and Sustainable Synthesis Approaches
The synthesis of quinoline derivatives, a core scaffold in many pharmacologically active compounds, is increasingly being guided by the principles of green chemistry to mitigate environmental impact and enhance economic feasibility. acs.org Traditional methods for creating the quinoline skeleton often involve harsh conditions, such as high temperatures and the use of hazardous solvents. acs.org In contrast, modern sustainable approaches prioritize the use of greener solvents, renewable materials, and energy-efficient processes. acs.org
The synthesis of related quinoline-sulfonamides has been reported to proceed via the reaction of a quinoline-sulfonyl chloride with the appropriate amine. nih.govmdpi.com To align this with green chemistry principles, the choice of solvent is critical. While some procedures use chloroform (B151607) or acetonitrile (B52724), exploring greener alternatives like ethanol (B145695) or even water, where feasible, would be a significant step towards sustainability. nih.govmdpi.com Furthermore, the use of catalysts to promote the reaction under milder conditions, thereby reducing energy consumption, is a central tenet of green chemistry. For example, some syntheses of quinoline derivatives have successfully employed TiO2 nanoparticles as a reusable catalyst in aqueous media. researchgate.net
Another important aspect of sustainable synthesis is the concept of multicomponent reactions, which can improve atom economy by combining multiple starting materials in a single step to form a complex product. acs.org This approach, where applicable to the synthesis of sulfonated quinolines, can minimize waste and simplify purification processes. The overarching goal is to develop synthetic routes that are not only efficient in terms of yield but also mindful of their environmental footprint. acs.org
Advanced Spectroscopic and Chromatographic Methods for Mechanistic Elucidation and Purity Assessment
The structural confirmation and purity assessment of this compound and related compounds rely heavily on a suite of advanced spectroscopic and chromatographic techniques. These methods are crucial for verifying the successful synthesis of the target molecule and for ensuring its suitability for further study.
Spectroscopic Methods for Structural Elucidation:
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of quinoline-sulfonamide derivatives.
¹H NMR (Proton NMR) provides detailed information about the chemical environment of hydrogen atoms within the molecule. For instance, in related quinoline-sulfonamides, the appearance of specific signals can confirm the formation of the sulfonamide linkage (-NH-). rsc.org The chemical shifts and coupling constants of the aromatic protons on the quinoline ring are also characteristic and aid in confirming the substitution pattern.
¹³C NMR (Carbon-13 NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. rsc.orgnih.gov The chemical shifts of the carbon atoms, particularly those directly attached to the sulfonamide group and within the quinoline ring, are highly informative for structural verification. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy is another vital tool used to identify the functional groups present in the molecule. rsc.orgnih.gov The characteristic absorption bands for the S=O stretching of the sulfonyl group, as well as vibrations associated with the quinoline ring and the azepane moiety, would be expected in the FTIR spectrum of this compound.
Mass Spectrometry (MS) , often coupled with a chromatographic system (LC-MS), is employed to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern, further confirming its identity. rsc.org
Chromatographic Methods for Purity Assessment:
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of synthesized quinoline derivatives. nih.gov A common approach involves using a reverse-phase column, such as a C18 column, with a mobile phase typically consisting of a mixture of acetonitrile and water. nih.gov The compound's purity is assessed by integrating the area of its corresponding peak in the chromatogram. Purity levels of ≥95% are often required for subsequent applications. nih.gov
The combination of these advanced analytical techniques provides a comprehensive characterization of this compound, ensuring its structural integrity and purity. While detailed mechanistic studies on its formation are not widely published, these analytical methods would be instrumental in any such investigation, for example, by identifying intermediates and byproducts to elucidate the reaction pathway.
Computational Chemistry and Theoretical Investigations
Molecular Modeling and Docking Studies for Putative Biological Targets
Molecular modeling and docking are cornerstone techniques in structure-based drug design. They are employed to predict how a ligand, such as 8-(azepan-1-ylsulfonyl)quinoline, might interact with a protein target at the atomic level. This process can help identify potential targets and elucidate the mechanism of action.
Molecular docking simulations place a ligand into the binding site of a protein to predict its preferred orientation and conformation, known as the binding mode. The resulting complex is then analyzed to identify key intermolecular interactions that stabilize the binding. For a quinoline (B57606) sulfonamide derivative, these interactions are diverse and critical for its affinity and specificity.
Based on studies of analogous compounds, the interactions for this compound would likely involve:
The Quinoline Ring: This aromatic system can engage in π-π stacking with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) in the target's binding pocket. It can also form hydrophobic interactions with nonpolar residues. mdpi.com
The Sulfonamide Group (-SO₂NH-): This is a critical interaction hub. The oxygen atoms are potent hydrogen bond acceptors, capable of forming strong hydrogen bonds with backbone amides or side-chain donors (e.g., Tyr, Lysine, Serine). mdpi.comnih.gov In metalloenzymes like carbonic anhydrases, the sulfonamide moiety is known to coordinate directly with the catalytic zinc ion. nih.gov
The Azepane Ring: This flexible, saturated ring primarily participates in hydrophobic and van der Waals interactions within the binding pocket. Its conformational flexibility allows it to adapt to the shape of the active site.
| Interaction Type | Potential Residues Involved | Moiety of this compound |
| Hydrogen Bonding | Tyr, Ser, Gln, Asn, Lys, Arg | Sulfonamide Oxygen Atoms |
| π-π Stacking/T-stacking | Phe, Tyr, Trp, His | Quinoline Ring |
| Hydrophobic (Alkyl/π-Alkyl) | Ala, Val, Leu, Ile, Met, Phe | Quinoline and Azepane Rings |
| Zinc Coordination | Catalytic Zn²⁺ | Sulfonamide Group (in metalloenzymes) |
| π-Sulfur Interactions | Met, Cys | Sulfonamide Group and Quinoline Ring |
This table presents a hypothetical summary of potential interactions based on studies of similar quinoline sulfonamide compounds.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govacs.orgusf.edu A compound like this compound could be part of such a library or be identified through this process. The screening works by docking each molecule in the library against a protein target and scoring its predicted binding affinity.
The typical workflow for virtual screening to identify a hit involves several key steps:
Target Preparation: A high-resolution 3D structure of the biological target (e.g., a kinase, protease, or receptor) is prepared.
Library Compilation: A large database of chemical compounds is assembled. This can be a commercial library or a custom library focused on specific scaffolds like quinolines.
Docking Simulation: Each compound from the library is docked into the active site of the target protein.
Scoring and Ranking: The binding poses are evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). Compounds are ranked based on their scores.
Hit Selection and Filtering: Top-ranked compounds are selected as "hits." These are often filtered further based on drug-like properties (e.g., Lipinski's rule of five) and visual inspection of their binding modes to ensure key interactions are present. fsu.edu Molecules like this compound, if identified as a hit for a target like a protein kinase, would then be prioritized for experimental validation. nih.gov
Molecular Dynamics Simulations for Ligand-Target Complex Stability
While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. researchgate.net An MD simulation calculates the motion of atoms over time, allowing researchers to assess the stability and conformational dynamics of the complex in a simulated physiological environment. nih.govacs.org
If a docking study predicted a binding mode for this compound with a target, an MD simulation would be the next step to validate its stability. Key metrics are analyzed to understand the behavior of the complex:
| Metric | Description | Indication of a Stable Complex |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the ligand and protein backbone over time, compared to the initial structure. | The RMSD value plateaus after an initial fluctuation, indicating the complex has reached a stable equilibrium state. researchgate.net |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | Lower RMSF values in the binding site residues indicate that the ligand has a stabilizing effect on this region of the protein. |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein over the course of the simulation. | The persistence of key hydrogen bonds throughout the simulation confirms their importance for binding stability. |
| Radius of Gyration (Rg) | Measures the overall compactness of the protein structure. | A stable Rg value suggests that the protein is not unfolding or undergoing major conformational changes upon ligand binding. rsc.org |
By running simulations for tens or hundreds of nanoseconds, researchers can confirm if the initial docked pose is maintained, observe how water molecules mediate interactions, and gain a deeper understanding of the thermodynamic forces driving the binding event. nottingham.ac.uk
Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies
In the realm of drug discovery and design, pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies serve as powerful computational tools to understand the relationship between the chemical structure of a compound and its biological activity. nih.gov These methods are instrumental in the rational design of new, more potent molecules and in optimizing lead compounds. For quinoline-sulfonamide derivatives, these computational approaches have been pivotal in elucidating the structural requirements for their biological actions.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. This "pharmacophore" represents the key interaction points between a ligand and its receptor. For instance, in studies on quinazoline (B50416) sulfonamides, pharmacophore models have helped to identify distinct binding pockets in receptors, guiding the synthesis of analogs with improved physicochemical properties and optimized target affinity. acs.org The development of such models for quinoline-based sulfonamides can provide crucial insights into their mechanism of action, even in the absence of a crystal structure of the target protein. nih.gov
QSAR, on the other hand, establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activities. researchgate.net This is achieved by correlating molecular descriptors (numerical representations of chemical properties) with the observed activity. nih.gov A QSAR study on aromatic and heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties, for example, successfully used the first-order valence connectivity index to model their inhibitory activity against carbonic anhydrase isozymes, which are relevant in antiglaucoma therapies. nih.gov Such models not only predict the activity of new compounds but also offer insights into the structural features that govern their potency. nih.gov
The overarching goal of these computational studies is to create predictive models that can accelerate the drug development process by prioritizing the synthesis of the most promising compounds, thereby reducing time and cost.
Descriptor Selection and Model Validation
The development of a robust and predictive QSAR model is critically dependent on two key steps: the appropriate selection of molecular descriptors and rigorous model validation. nih.gov Descriptors are numerical values that encode different aspects of a molecule's structure and properties, and their careful selection is paramount to building a meaningful model. nih.govresearchgate.net
Descriptor Selection:
The process of descriptor selection aims to identify a subset of descriptors that are most relevant to the biological activity being studied, while eliminating redundant or irrelevant ones. researchgate.net This is crucial for preventing model overfitting and for enhancing its interpretability. Various strategies can be employed for descriptor selection, broadly categorized as wrapper methods and filter methods. researchgate.net In the context of nitrogen-containing heterocycles, a wide array of descriptors can be calculated, including those related to:
Topological properties: These describe the connectivity of atoms in a molecule, such as the valence connectivity index used in the study of 8-quinoline-sulfonyl derivatives. nih.gov
Electronic properties: These relate to the distribution of electrons in the molecule, influencing interactions with biological targets.
Steric properties: These describe the size and shape of the molecule, which are crucial for binding to a receptor's active site.
Thermodynamic properties: These can include descriptors like solvent accessible surface area, which has been identified as an important feature in QSAR models for nitrogen heterocycles. nih.gov
Genetic algorithms are often employed as a feature selection strategy to identify the optimal set of descriptors for building a multilinear regression model. researchgate.net
Model Validation:
Once a QSAR model is built, its reliability and predictive power must be thoroughly assessed through a process of validation. nih.gov Validation ensures that the model is not a result of chance correlation and can accurately predict the activity of new compounds. researchgate.net The key validation strategies include:
Internal Validation: This is performed using the training set of molecules. A common technique is leave-one-out (LOO) cross-validation, where one compound is removed from the set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. nih.govmdpi.com The cross-validated coefficient (Q²) is a key metric derived from this process. nih.gov Leave-many-out cross-validation is another rigorous internal validation method. mdpi.com
External Validation: This is considered the most conclusive test of a model's predictive ability and is performed on a set of compounds (the test set) that were not used in the model's development. researchgate.net The predictive ability is often assessed by the external R² (R²pred) value. researchgate.net
The Organisation for Economic Co-operation and Development (OECD) has established principles for the development of valid and predictive QSAR models, which include having a defined endpoint, an unambiguous algorithm, a defined applicability domain, and appropriate measures of goodness-of-fit, robustness, and predictivity. mdpi.com
Table 1: Key Statistical Metrics for QSAR Model Validation
| Metric | Description | Purpose | Common Acceptance Criteria |
| R² | Coefficient of determination for the training set. | Measures the goodness-of-fit of the model to the training data. | > 0.6 |
| Q² (or Q²_LOO) | Cross-validated R² from leave-one-out cross-validation. | Assesses the internal predictive ability and robustness of the model. | > 0.5 |
| R²pred (or Ext. R²) | Coefficient of determination for the external test set. | Evaluates the model's ability to predict the activity of new, unseen compounds. | > 0.6 |
| RMSE | Root Mean Square Error. | Measures the average magnitude of the errors in the predictions. | As low as possible |
Note: The acceptance criteria can vary depending on the specific study and the complexity of the biological data.
Machine Learning Approaches in SAR Analysis
In recent years, machine learning (ML) has emerged as a powerful tool in Structure-Activity Relationship (SAR) analysis, offering sophisticated methods to model the complex and often non-linear relationships between chemical structures and biological activities. researchgate.netmdpi.com These approaches can handle large and high-dimensional datasets, making them particularly suitable for modern drug discovery, where vast amounts of data are generated. researchgate.net
For quinoline derivatives, machine learning models have been developed to predict various properties, including the reactive sites for chemical transformations. researchgate.net While not directly a SAR study for biological activity, this demonstrates the capability of ML to recognize subtle patterns in molecular structures. The principles are readily transferable to predicting biological endpoints.
Several machine learning algorithms have been successfully applied in QSAR and SAR analysis:
Support Vector Machines (SVM): This method is effective for both classification (e.g., active vs. inactive) and regression problems. SVMs have been shown to outperform other methods like multiple linear regression in some QSAR studies. nih.gov
Random Forest (RF): An ensemble method that builds multiple decision trees and merges their outputs to get a more accurate and stable prediction. RF is known for its high accuracy and ability to handle a large number of input variables without significant overfitting. mdpi.comresearchgate.net
Artificial Neural Networks (ANN): These are complex, layered models inspired by the human brain that can capture highly non-linear relationships. nih.gov
Deep Learning: More advanced neural networks with many layers (deep architectures) have shown promise in handling complex biological data. For instance, Generative Adversarial Networks (GANs) can be used to generate novel molecular structures with desired properties. arxiv.org
The application of these machine learning techniques in the SAR analysis of quinoline-sulfonamides holds the potential to build more accurate predictive models, leading to a more efficient discovery of new therapeutic agents. researchgate.net The integration of ML with traditional QSAR and pharmacophore modeling can provide a comprehensive computational framework for the rational design of novel compounds.
Table 2: Comparison of Common Machine Learning Models in SAR/QSAR
| Machine Learning Model | Principle | Advantages | Common Applications in SAR/QSAR |
| Support Vector Machines (SVM) | Finds an optimal hyperplane to separate data points into different classes or to perform regression. | Effective in high-dimensional spaces, memory efficient. nih.gov | Classification of active/inactive compounds, QSAR regression modeling. nih.gov |
| Random Forest (RF) | Ensemble of decision trees, where each tree votes on the class of a given input. | High accuracy, robust to overfitting, can handle large datasets and many input variables. mdpi.comresearchgate.net | Predicting biological activity, identifying important molecular features. researchgate.net |
| Artificial Neural Networks (ANN) | A network of interconnected nodes ('neurons') that process information in layers. | Can model highly complex and non-linear relationships. nih.gov | Non-linear QSAR modeling, pattern recognition in large chemical libraries. |
| Deep Learning (e.g., GANs) | ANNs with multiple hidden layers, allowing for the learning of hierarchical features. | Can learn from vast and complex data, capable of generative tasks. arxiv.org | De novo drug design, predicting complex biological responses. arxiv.org |
Structure Activity Relationship Sar and Structural Analog Design
Design Principles for 8-(Azepan-1-ylsulfonyl)quinoline Derivatives and Analogs
The foundational approach to designing analogs of this compound involves the synthesis of functionalized nitrogen heterocycles to explore a substantial area of three-dimensional chemical space. nih.gov The azepane motif is considered a valuable ring system, and its incorporation is a key strategy in drug design. researchgate.nettandfonline.com For the quinoline-sulfonamide portion, the design often focuses on creating hybrids that combine the functionalities of both the quinoline (B57606) scaffold and the sulfonamide moiety to target specific biological pathways. researchgate.netrsc.org This can involve introducing fragments like aryl-1,2,3-triazoles as bioisosteres for amide bonds, which may lead to better stabilization of ligand-receptor complexes. mdpi.com The synthesis of complex azepanes from simpler starting materials, such as the dearomative ring expansion of nitroarenes, provides a pathway to novel analogs that would otherwise be difficult to access. nih.gov
Systematic Modifications of the Azepane Ring System
The seven-membered azepane ring offers significant opportunities for structural modification to probe its influence on biological activity.
Varying the size of the saturated nitrogen heterocycle is a common strategy in medicinal chemistry. While the seven-membered azepane ring is prevalent in many bioactive compounds, analogs featuring smaller six-membered (piperidine) or five-membered (pyrrolidine) rings are often synthesized for comparative analysis. nih.gov The rationale is that while piperidine (B6355638) and pyrrolidine (B122466) are widespread in drug libraries, the azepane ring remains less explored, offering unique structural possibilities. nih.gov
The introduction of additional heteroatoms into the azepane ring, such as oxygen to form an oxazepane, is another design consideration. These substitutions can alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability.
Table 1: Impact of Ring System Variations on Bioactivity (Hypothetical SAR based on general principles)
| Ring System | Ring Size | Key Features | Potential Impact on Activity |
| Azepane | 7-membered | High conformational flexibility | Provides access to unique 3D chemical space, potentially increasing target affinity. nih.gov |
| Piperidine | 6-membered | Less flexible, common scaffold | May improve binding affinity if a more rigid conformation is preferred by the target. |
| Pyrrolidine | 5-membered | Planar, less lipophilic | Can alter solubility and membrane transport properties. |
| Oxazepane | 7-membered | Introduction of an ether oxygen | Increases polarity, potential for new hydrogen bond interactions. |
This table is based on established medicinal chemistry principles rather than specific published data for this compound.
The azepane ring is conformationally flexible, capable of adopting several low-energy chair and boat conformations. This flexibility allows it to adapt its shape to fit into a biological target's binding site. However, this flexibility can also be entropically unfavorable. Designing more rigid azepane analogs, for instance by introducing bicyclic systems, can lock the molecule into a specific bioactive conformation, potentially increasing potency. The synthesis of highly substituted azepanes allows for a systematic study of how different substitution patterns affect the ring's preferred conformation and, consequently, its biological profile. researchgate.net
Substituent Effects on the Quinoline Core and Sulfonyl Linker
Modifications to the quinoline ring and the connecting sulfonyl group are critical for modulating the electronic and steric properties of the molecule.
The electronic nature of substituents on the quinoline ring can significantly influence activity. SAR studies on related quinoline derivatives have shown that introducing electron-withdrawing groups like halogens (e.g., fluorine, chlorine) or electron-donating groups like methoxy (B1213986) (-OCH3) can enhance biological potency. orientjchem.org For instance, a fluorine atom at position 6 of a quinoline ring has been shown to significantly boost antibacterial activity in some series. orientjchem.org Similarly, the presence of a hydroxyl or methoxy group at position 7 can improve the antitumor activity of certain quinoline compounds. orientjchem.org
The point of attachment of the sulfonyl group to the quinoline ring is a critical determinant of biological activity. Studies on quinoline-based sulfonamides have demonstrated that moving the sulfonamide group between different positions can dramatically alter inhibitory activity against certain enzymes. nih.gov For example, in one study on carbonic anhydrase inhibitors, shifting a sulfonamide from the ortho- to the meta- and then to the para-position relative to another part of the molecule resulted in a significant enhancement of inhibitory action. nih.gov While the parent compound is an 8-sulfonylquinoline, analogs with the sulfonyl group at positions such as 3, 6, or 7 would be essential to synthesize to fully understand the positional SAR. researchgate.netnih.gov It has been noted that quinoline-3-sulfonamides are frequently found among pharmacologically active hybrids. researchgate.net
Table 2: Influence of Quinoline Ring Substitution on Biological Activity in Related Analogs
| Position of Substitution | Substituent Type | Example Compound Class | Observed Effect on Activity | Reference |
| Position 4 | Aniline (B41778) Group | Antitumor quinolines | Important for optimal activity | nih.gov |
| Position 6 | Fluorine | Antibacterial quinolones | Significantly enhances antibacterial activity | orientjchem.org |
| Position 7 | Methoxy Group | Anticancer quinolines | Can improve antitumor activity | orientjchem.org |
| Position 8 | Hydroxy Group | Pim-1 kinase inhibitors | Crucial pharmacophore for activity | nih.govresearchgate.net |
| Para-position on anilino-moiety | Sulfonamide | Carbonic Anhydrase Inhibitors | Displayed best inhibitory activity against hCA IX and hCA XII | nih.gov |
Elucidation of Key Pharmacophoric Elements
The quinoline ring serves as a crucial scaffold, providing a rigid framework that orients the other functional groups in a precise spatial arrangement. The nitrogen atom within the quinoline ring can participate in hydrogen bonding, a key interaction in many biological systems. Furthermore, the aromatic nature of the quinoline system allows for potential π-π stacking interactions with aromatic residues in a target protein's binding site. Research on various quinoline derivatives has consistently highlighted the importance of this bicyclic system for a range of biological activities, including anticancer and antimicrobial effects. mdpi.comnih.govrsc.org
The sulfonamide group at the 8-position of the quinoline ring is a critical linker and a key pharmacophoric feature. The sulfur atom and its two oxygen atoms are capable of acting as hydrogen bond acceptors, while the NH group (in the parent sulfonamide) can act as a hydrogen bond donor. mdpi.com The geometry and electronic properties of the sulfonamide group are vital for its interaction with biological targets. Studies on related quinoline-8-sulfonamides have shown that the sulfonamide moiety can form crucial hydrogen bonds with amino acid residues such as Tyr390 in certain protein kinases. mdpi.com
The azepane ring , a seven-membered saturated heterocyclic amine, attached to the sulfonyl group, plays a significant role in defining the compound's steric bulk, lipophilicity, and conformational flexibility. The size and conformation of this ring can influence how the molecule fits into a binding pocket. Larger cyclic amines like azepane can occupy larger hydrophobic pockets within a target protein, potentially leading to increased potency. The discovery of azepane sulfonamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) underscores the therapeutic potential of this specific cyclic amine. nih.gov The nitrogen atom within the azepane ring can also act as a hydrogen bond acceptor, further contributing to the molecule's binding affinity.
Preclinical Biological Evaluation and Mechanism of Action Studies
Preclinical Efficacy Studies in Relevant Animal Models
The evaluation of a compound's effectiveness in a living organism is a cornerstone of preclinical research. This typically involves the use of well-characterized animal models that mimic aspects of a human disease.
Selection and Characterization of Disease Models
The choice of an appropriate animal model is critical for obtaining meaningful preclinical data. These models are selected based on their ability to recapitulate the pathophysiology of the target disease. For instance, in oncology research, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the anti-tumor activity of a compound. Genetically engineered mouse models (GEMMs), which carry specific genetic mutations that predispose them to developing a particular disease, offer another valuable tool for efficacy studies.
No specific animal models have been described in the scientific literature for the study of 8-(Azepan-1-ylsulfonyl)quinoline.
Pharmacodynamic Biomarker Identification and Validation
Pharmacodynamic (PD) biomarkers are measurable indicators that can demonstrate that a drug is having its intended effect on the body. The identification and validation of robust PD biomarkers are essential for understanding a compound's mechanism of action and for guiding dose selection in later clinical stages. These biomarkers can be molecular, cellular, or physiological changes that occur in response to drug treatment.
There is no publicly available information on the identification or validation of pharmacodynamic biomarkers for this compound.
Comparative Analysis with Benchmark Compounds
To understand the potential advantages of a new investigational drug, its efficacy is often compared to existing standard-of-care treatments or other well-characterized compounds, known as benchmark compounds. These comparative studies help to position the new drug within the current therapeutic landscape and highlight its potential for improved efficacy or a more favorable safety profile.
No comparative analyses of this compound with any benchmark compounds have been reported in the available literature.
Therapeutic Potential and Translational Research Implications Preclinical
Strategic Positioning of 8-(Azepan-1-ylsulfonyl)quinoline as a Research Probe or Lead Compound
The quinoline-8-sulfonamide (B86410) framework is strategically positioned as a versatile tool for both fundamental research and as a source of lead compounds for drug discovery. This is due to its demonstrated ability to modulate multiple, therapeutically relevant biological targets.
As a research probe , the scaffold is valuable for exploring complex biological pathways. For instance, derivatives of 8-aminoquinoline, a closely related structure, have been developed as fluorescent chemosensors for detecting metal ions like Zn²⁺, highlighting the potential of the quinoline (B57606) core in creating tools for cellular imaging and biochemical assays. mdpi.com
As a lead compound , this compound and its analogs are of high interest due to their activity against key proteins implicated in major diseases:
Cancer Metabolism: Quinoline-8-sulfonamides have been designed as modulators of Pyruvate (B1213749) Kinase M2 (PKM2), a critical enzyme in the metabolic reprogramming of cancer cells. nih.govmdpi.com By influencing the activity of PKM2, these compounds can impact cancer cell proliferation and survival, with some derivatives showing selective cytotoxicity toward cancer cells over normal cells. nih.gov
Carbonic Anhydrase Inhibition: This scaffold is a potent inhibitor of various carbonic anhydrase (CA) isoforms. nih.gov Certain isoforms, like hCA IX, are overexpressed in hypoxic tumors and are linked to poor prognosis. The development of selective hCA IX inhibitors based on the quinoline-sulfonamide structure represents a promising strategy for anticancer therapy. nih.gov
Neurodegenerative Diseases: Researchers have explored quinoline-sulfonamide hybrids as multi-target agents for conditions like Alzheimer's disease. These compounds have shown the ability to inhibit both monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), key enzymes in the pathophysiology of neurodegeneration. rsc.org
Antimicrobial Activity: The quinoline core is present in many antibacterial drugs. nih.gov Hybrid quinoline-sulfonamide compounds and their metal complexes have demonstrated significant antibacterial and antifungal activity, including against resistant strains, by mechanisms that may involve the inhibition of essential bacterial enzymes like dihydropteroate (B1496061) synthase (DHPS). nih.govresearchgate.netnih.gov
The azepane moiety in this compound provides a distinct lipophilic and conformational profile that can be exploited to fine-tune binding affinity and selectivity for these various targets, positioning it as a strong candidate for further investigation.
Lead Optimization and Derivatization Strategies
The chemical tractability of the quinoline-8-sulfonamide scaffold allows for extensive lead optimization through various derivatization strategies. The common starting point for these syntheses is quinoline-8-sulfonyl chloride, which can be readily modified. rsc.org
Key optimization strategies include:
Modification of the Sulfonamide Group: The most direct strategy involves reacting quinoline-8-sulfonyl chloride with a diverse library of primary or secondary amines, such as azepane, to explore structure-activity relationships (SAR). Studies have shown that varying the substituent on the sulfonamide nitrogen significantly impacts biological activity, including inhibitory potency against enzymes like carbonic anhydrases. rsc.orgnih.gov
Bioisosteric Replacement and "Click Chemistry": To improve metabolic stability or binding interactions, fragments of the molecule can be replaced with bioisosteres. For example, the 1,2,3-triazole system, introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been used as an amide bioisostere in PKM2 modulators, potentially enhancing the ligand-receptor complex stability. mdpi.com
Hybrid Compound Synthesis: The scaffold can be linked to other pharmacophores to create hybrid molecules with dual-action or enhanced activity. This strategy has been successfully employed to create potent antibacterial agents and multi-target inhibitors for Alzheimer's disease. rsc.orgnih.gov
Formation of Metal Complexes: The ability of the quinoline scaffold to chelate metal ions can be harnessed to create organometallic complexes. Studies have shown that forming complexes with metals such as Cadmium(II) or Zinc(II) can dramatically increase the antimicrobial potency of quinoline-sulfonamide ligands. researchgate.netnih.gov
The following table summarizes preclinical findings for various derivatives of the quinoline-8-sulfonamide scaffold, illustrating the impact of these optimization strategies.
| Derivative Class | Specific Compound Example | Target/Assay | Key Finding | Reference |
| PKM2 Modulators | Compound 9a (a triazole derivative) | A549 Lung Cancer Cells | Reduced intracellular pyruvate levels; selective cytotoxicity. | nih.govmdpi.com |
| Carbonic Anhydrase Inhibitors | Compound 13b (a 4-anilinoquinoline derivative) | Human Carbonic Anhydrase IX (hCA IX) | Potent inhibition with a Ki of 5.5 nM. | nih.gov |
| Antimicrobial Metal Complexes | N-(quinolin-8-yl)-4-chloro-benzenesulfonamide Cadmium(II) complex | Staphylococcus aureus | Excellent antibacterial activity with MIC of 0.19 µg/mL. | researchgate.netnih.gov |
| Multi-Target Neurotherapeutics | Compound a6 (a sulfonamide derivative) | Monoamine Oxidase A (MAO-A) | Strong binding affinity (-10.40 kcal/mol) in docking studies. | rsc.org |
| Antibacterial Hybrids | Compound QS-3 | Pseudomonas aeruginosa | Significant inhibitory activity with an MIC of 64 µg/mL. | nih.gov |
Assessment of Potential for Novel Therapeutic Modalities (e.g., PROTACs, ADCs, if applicable to scaffold)
While the quinoline-8-sulfonamide scaffold has been primarily explored for direct target inhibition, its chemical properties suggest potential for application in more advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
PROTACs: A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target. nih.gov A key component of a PROTAC is a "warhead" that binds to the protein of interest. Given that quinoline-8-sulfonamide derivatives have been shown to bind with high affinity to specific protein targets like PKM2 and carbonic anhydrases, the scaffold represents a viable starting point for designing the warhead component of a PROTAC. nih.govnih.gov An academic or industrial research program could append a suitable linker and an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL ligand) to a potent quinoline-8-sulfonamide binder to create a novel PROTAC. To date, no such constructs based on this specific scaffold have been reported in the reviewed literature, representing a novel research opportunity.
ADCs: An ADC consists of a highly potent cytotoxic agent ("payload") linked to a monoclonal antibody that directs it to cancer cells. While certain quinoline-8-sulfonamide derivatives exhibit cytotoxicity against cancer cell lines, it is not yet established whether their potency reaches the sub-nanomolar levels typically required for an effective ADC payload. mdpi.com Further optimization to dramatically increase the cytotoxic power of the quinoline-8-sulfonamide core would be necessary before it could be considered a viable candidate for an ADC payload.
Intellectual Property and Patent Landscape from an Academic Perspective
The intellectual property (IP) landscape for quinoline-sulfonamides is an active and competitive field, which has important implications for academic researchers. The existence of patents covering derivatives for specific therapeutic applications underscores the perceived value and translational potential of this scaffold.
Patents have been filed for quinoline-8-sulfonamide derivatives with demonstrated anticancer activity and for novel substituted quinoline sulfonamide compounds intended for use as antibacterial agents. This indicates that both the core scaffold and its specific modifications are considered patentable inventions.
From an academic perspective, this landscape presents both challenges and opportunities. While broad, foundational patents could potentially restrict freedom to operate, the chemical diversity achievable with the quinoline-8-sulfonamide scaffold offers ample "white space" for innovation. Academic laboratories can focus on:
Novel Derivatives: Synthesizing and testing compounds with unique substitutions, such as the azepane ring in this compound, that are not explicitly covered by existing patents.
New Therapeutic Uses: Discovering and patenting novel applications for known or new compounds. For example, a compound initially explored for anticancer activity might be repurposed and patented for a neurodegenerative or inflammatory disease.
Mechanism of Action: Elucidating a novel mechanism of action for a class of compounds, which can be a strong basis for a patent filing.
For academic institutions, securing patent protection for novel quinoline-sulfonamide compounds and their uses is a critical step in the translational research pathway. A strong IP position is essential for attracting collaboration with industry partners and securing the investment needed to advance a promising lead compound from the laboratory toward clinical development.
Future Directions and Emerging Research Avenues
Exploration of Polypharmacology and Multi-Targeting Approaches
The principle of polypharmacology, where a single chemical entity is designed to interact with multiple targets, is a burgeoning area of drug discovery. This strategy is particularly relevant for complex diseases that involve intricate biological pathways. Quinolines, as a class of compounds, have been identified through high-throughput phenotypic screenings of extensive compound libraries for their activity against various pathogens. For instance, a screening of 700,000 compounds by the Genomics Institute of the Novartis Research Foundation identified over one hundred different scaffolds, including quinolines, that were active against T. brucei and non-toxic to human cells. nih.gov
The development of novel quinoline (B57606) derivatives has demonstrated the potential for multi-target activity. Studies on a series of N-(2-phenylquinolin-7-yl)benzamides and related compounds have shown efficacy against both T. cruzi and T. brucei. nih.gov Several of these quinoline analogs exhibited potent in vitro activity against the bloodstream forms of T. cruzi, with some being more active than the reference drug, benznidazole (B1666585). nih.gov Specifically, compounds like DB2187, DB2131, DB2186, DB2191, and DB2217 displayed 50% effective concentrations (EC50s) of less than 3 μM, which is four times lower than that of benznidazole. nih.gov Furthermore, nine of the tested quinolines were more effective than benznidazole against amastigotes, with EC50s ranging from 0.1 to 0.6 μM. nih.gov This dual activity against different parasite species and life stages underscores the potential for developing multi-targeting agents from the quinoline scaffold.
Future research will likely focus on systematically evaluating the polypharmacological profiles of 8-(azepan-1-ylsulfonyl)quinoline and its analogs against a broader range of therapeutic targets. This will involve a combination of computational modeling, in vitro screening against diverse enzyme and receptor panels, and cell-based assays to elucidate their mechanisms of action and identify potential synergistic effects.
Development of Advanced in vivo Biological Tools and Probes
The translation of in vitro activity to in vivo efficacy is a critical step in the drug development pipeline. The development of advanced in vivo biological tools and probes is essential for validating the therapeutic potential of new chemical entities. In the context of quinoline research, in vivo studies in mouse models of parasitic infections have provided promising, albeit preliminary, results.
For example, the compound DB2186, a quinoline derivative, demonstrated a 70% reduction in the parasitemia load in mice infected with T. cruzi and cured two out of four mice infected with T. brucei. nih.gov While these results are encouraging, they also highlight the need for more robust in vivo models and probes to better understand the pharmacokinetics, pharmacodynamics, and metabolic stability of these compounds.
Future efforts in this area will likely involve the design and synthesis of tagged versions of this compound and its active analogs. These probes, which may incorporate fluorescent dyes or radioactive isotopes, will enable researchers to track the distribution of the compounds in vivo, identify their target tissues and cells, and quantify their engagement with their biological targets. Such tools are invaluable for optimizing dosing regimens and predicting potential off-target effects.
Integration with Systems Biology and Omics Technologies
The advent of systems biology and "omics" technologies (genomics, proteomics, metabolomics) has revolutionized our ability to understand the complex interplay of biological molecules in health and disease. Integrating these technologies into the study of this compound and its analogs can provide a holistic view of their biological effects.
In silico predictions have already been employed to assess the drug-like properties of novel quinolines. nih.gov These studies have predicted good permeability across Caco-2 cells, high human intestinal absorption, and metabolism by CYP3A4. nih.gov Furthermore, these quinolines were predicted to have a low probability of mutagenicity and no inhibition of the hERG1 channel, although potential inhibition of hERG2 and hepatotoxicity were noted. nih.gov
Future research will likely expand on these in silico predictions by employing transcriptomic and proteomic approaches to identify the global changes in gene and protein expression induced by these compounds in target cells and organisms. Metabolomic studies can further elucidate the metabolic pathways affected by the compounds and identify potential biomarkers of efficacy and toxicity. This systems-level understanding will be crucial for identifying novel mechanisms of action, predicting potential adverse effects, and personalizing treatment strategies.
Collaborative Research Initiatives in Chemical Biology and Medicinal Chemistry
The development of new therapeutic agents is a multidisciplinary endeavor that requires close collaboration between chemists, biologists, and clinicians. The initial discovery of the trypanocidal activity of quinolines stemmed from a large-scale screening effort by a major research foundation, highlighting the power of collaborative initiatives. nih.gov
The subsequent exploration of the quinoline scaffold has involved academic and industrial partnerships, bringing together expertise in medicinal chemistry, parasitology, and pharmacology. nih.gov These collaborations have been instrumental in advancing our understanding of the structure-activity relationships of these compounds and in progressing the most promising candidates through the drug discovery pipeline.
Future progress in the field will continue to rely on such collaborative efforts. Open-source drug discovery initiatives and data-sharing platforms can further accelerate the pace of research by enabling scientists from around the world to contribute their expertise and resources. By fostering a collaborative environment, the scientific community can more effectively tackle the challenges of drug discovery and translate promising chemical entities like this compound into new therapies for a range of diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-(Azepan-1-ylsulfonyl)quinoline, and how can reaction conditions be optimized to minimize side products?
- Methodology : The compound is synthesized via nucleophilic substitution between quinoline-8-sulfonyl chloride and azepane. Key steps include:
- Using anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the sulfonyl chloride intermediate .
- Maintaining temperatures below 40°C to avoid decomposition of reactive intermediates .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation using NMR (¹H/¹³C) and LC-MS to confirm purity (>95%) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?
- Methodology :
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software for refinement .
- Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to identify sulfonyl and azepane protons; FT-IR to confirm S=O stretches (~1350 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 319.12) .
Q. What are the foundational biological activities of this compound, and how do they compare to related quinoline derivatives?
- Methodology :
- In vitro assays : Test against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or calorimetry. Compare IC₅₀ values with 8-amidoquinoline () and 8-fluorophenylsulfonyl derivatives () to assess substituent effects .
- Cellular uptake : Use confocal microscopy with fluorescently tagged analogs to evaluate membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodology :
- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., azepane vs. piperidine) and measure binding affinity via surface plasmon resonance (SPR) .
- Meta-analysis : Cross-reference datasets from (zinc probes) and (enzyme inhibition) to identify assay-specific biases (e.g., buffer pH, metal ion interference) .
Q. What mechanisms underlie the fluorescence properties of this compound, and how can they be exploited for probe design?
- Methodology :
- Photophysical studies : Measure quantum yield (Φ) and Stokes shift in solvents of varying polarity. Compare with 8-amidoquinoline derivatives () to assess sulfonyl vs. amide effects on emission .
- Click chemistry conjugation : Attach azide-functionalized biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create targeted imaging probes .
Q. How can computational modeling predict the interaction of this compound with biological targets, and what are the limitations?
- Methodology :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 61X in ) to simulate binding modes. Validate with MD simulations (GROMACS) to assess stability .
- Limitations : Overlooks solvent effects and post-translational modifications; experimental validation via mutagenesis (e.g., alanine scanning) is critical .
Q. What strategies improve the stability of this compound in aqueous buffers for long-term biological studies?
- Methodology :
- Formulation screening : Test cyclodextrin encapsulation or PEGylation to enhance solubility. Monitor degradation via HPLC-UV at 254 nm .
- pH optimization : Conduct stability assays across pH 5–8; sulfonyl groups are prone to hydrolysis at extremes .
Data Contradiction Analysis
Q. Why do studies report conflicting IC₅₀ values for this compound in enzyme inhibition assays?
- Methodology :
- Assay standardization : Replicate experiments using identical ATP concentrations (e.g., 1 mM) and enzyme lots.
- Control compounds : Include 8-hydroxyquinoline () as a benchmark to calibrate inter-lab variability .
Methodological Recommendations
Q. What experimental designs are recommended for studying the metabolic fate of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
